Cas no 2248310-66-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate 化学的及び物理的性質
名前と識別子
-
- EN300-6513193
- 2248310-66-7
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate
-
- インチ: 1S/C11H9NO6S/c1-19(16,17)6-9(13)18-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3
- InChIKey: UERGCCAUGHQLQE-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 283.01505818g/mol
- どういたいしつりょう: 283.01505818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 496
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 106Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513193-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 0.25g |
$183.0 | 2023-05-31 | ||
Enamine | EN300-6513193-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 0.5g |
$190.0 | 2023-05-31 | ||
Enamine | EN300-6513193-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 5g |
$576.0 | 2023-05-31 | ||
Enamine | EN300-6513193-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 2.5g |
$389.0 | 2023-05-31 | ||
Enamine | EN300-6513193-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 10g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-6513193-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 0.1g |
$175.0 | 2023-05-31 | ||
Enamine | EN300-6513193-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |
2248310-66-7 | 1g |
$199.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetateに関する追加情報
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate (CAS: 2248310-66-7)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate (CAS: 2248310-66-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and methanesulfonylacetate moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and prodrugs. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, providing valuable insights into its pharmacological properties.
One of the key areas of research has been the synthesis and optimization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a high-yield synthetic route that employs a multi-step reaction sequence, starting from commercially available precursors. The researchers emphasized the importance of controlling reaction conditions to minimize side products and improve overall yield. The optimized synthetic protocol has facilitated further biological evaluation of this compound, enabling researchers to explore its therapeutic potential more efficiently.
In terms of biological activity, recent investigations have highlighted the compound's role as a potent inhibitor of specific enzymes involved in inflammatory pathways. For instance, a preclinical study demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential application in the treatment of inflammatory diseases such as arthritis and colitis. Moreover, the compound's unique chemical structure allows for selective targeting, reducing the risk of off-target effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another significant advancement is the exploration of this compound as a prodrug. Researchers have investigated its ability to release active metabolites in a controlled manner, thereby enhancing therapeutic efficacy and reducing systemic toxicity. A recent study in the European Journal of Pharmaceutical Sciences (2024) reported that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate undergoes enzymatic hydrolysis in vivo, releasing methanesulfonylacetic acid, which exhibits additional pharmacological effects. This dual-action mechanism opens new avenues for drug design, particularly in the development of targeted therapies for chronic diseases.
Despite these promising findings, challenges remain in the clinical translation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling candidate for future drug development efforts. Ongoing research aims to optimize its pharmacokinetic profile and evaluate its safety and efficacy in human trials.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate (CAS: 2248310-66-7) represents a promising molecule in the field of chemical biology and pharmaceutical research. Recent studies have shed light on its synthetic accessibility, biological activities, and potential therapeutic applications. As research progresses, this compound may pave the way for the development of innovative treatments for inflammatory and other chronic diseases. Future work should focus on addressing the remaining challenges to fully realize its clinical potential.
2248310-66-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate) 関連製品
- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)
- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)
- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)
- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)




